3-Fluorophenylglyoxal hydrate

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

This meta-fluorinated phenylglyoxal hydrate offers distinct electronic advantages over unsubstituted analogs: the strong inductive withdrawal (σ_m = +0.34) without para resonance donation uniquely tunes carbonyl electrophilicity, enabling differentiated imidazole, pyrazine, and quinoxaline scaffolds for drug discovery SAR. The 19F nucleus provides a bioorthogonal NMR handle for real-time reaction monitoring and protein-ligand studies. ≥97% purity, solid form, mp 66-68°C — a reliable reference standard for analytical method development and process scale-up.

Molecular Formula C8H7FO3
Molecular Weight 170.14 g/mol
CAS No. 121247-01-6
Cat. No. B037563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorophenylglyoxal hydrate
CAS121247-01-6
Molecular FormulaC8H7FO3
Molecular Weight170.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)C=O.O
InChIInChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2
InChIKeyVGFHAWFFIQFSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorophenylglyoxal Hydrate (CAS 121247-01-6): Class, Identity, and Key Physicochemical Profile


3-Fluorophenylglyoxal hydrate (CAS 121247-01-6) is a fluorinated aromatic α-oxoaldehyde belonging to the phenylglyoxal class of compounds . Its molecular structure features a 3-fluorophenyl ring bearing an α-oxoaldehyde group (glyoxal moiety), typically supplied as a hydrate for enhanced stability . The compound is characterized by a molecular weight of 170.14 g/mol (hydrate form) and is a solid at room temperature . The presence of the electron-withdrawing fluorine atom at the meta position significantly modulates the electronic properties and reactivity of the α-dicarbonyl core, distinguishing it from the parent phenylglyoxal and other positional isomers .

3-Fluorophenylglyoxal Hydrate (121247-01-6) vs. In-Class Analogs: Why Simple Substitution Is Not Advisable


Within the phenylglyoxal class, the position and identity of aryl substituents critically govern both chemical reactivity and biological recognition. While unsubstituted phenylglyoxal (CAS 1074-12-0) serves as a benchmark arginine-modifying reagent, its lack of substituent limits its utility in applications requiring altered electronic character or a handle for further functionalization . Substituting with a fluorine atom, particularly at the meta position as in 3-fluorophenylglyoxal hydrate, introduces a distinct set of electronic and steric properties. The meta-fluorine exerts a strong inductive electron-withdrawing effect (-I) without the strong resonance donation (+M) seen in para-substituted analogs, leading to a unique balance of carbonyl electrophilicity that is not replicated by other halogenated or alkylated phenylglyoxal derivatives . Furthermore, the fluorine atom offers a specific NMR-active nucleus (19F) and a potential site for radiolabeling, features entirely absent in non-fluorinated analogs, making generic substitution scientifically unsound for applications requiring precise molecular tuning or detection capabilities .

3-Fluorophenylglyoxal Hydrate (121247-01-6): Quantifiable Differentiation for Scientific Selection


Differentiation in Reactivity: Meta-Fluorine Electronic Effect on Carbonyl Electrophilicity

The meta-fluorine substituent in 3-fluorophenylglyoxal hydrate (σ_m = +0.34) provides a purely inductive electron-withdrawing effect, increasing the electrophilicity of the α-oxoaldehyde carbonyls relative to the unsubstituted phenylglyoxal (σ_m for H = 0.00). In contrast, para-fluorophenylglyoxal (σ_p = +0.06) exhibits a weaker net electron-withdrawing effect due to competing +M resonance donation, while 2-fluorophenylglyoxal introduces significant steric hindrance and complex electronic effects .

Physical Organic Chemistry Medicinal Chemistry Synthetic Methodology

Verifiable Purity and Physical Form Consistency Across Major Suppliers

Commercial availability of 3-fluorophenylglyoxal hydrate is well-documented with consistent minimum purity specifications across multiple reputable suppliers. Data from Fluorochem (97% purity, solid state) , AKSci (97% purity, solid, mp 66-68°C) , and Thermo Fisher Scientific (98% purity, dry wt. basis) confirm a reliable and high-purity supply chain, a key differentiator from less common analogs like 2- or 4-fluorophenylglyoxal, which may exhibit greater variability or lower commercial availability.

Quality Control Chemical Procurement Analytical Chemistry

Spectral Fingerprint and Analytical Characterization

The FT-IR spectrum of 3-fluorophenylglyoxal hydrate (Alfa Aesar/Thermo Fisher, 98% purity) provides a definitive analytical fingerprint, with key carbonyl stretches at 1690 and 1650 cm⁻¹ . This spectral data, available through SpectraBase, offers a robust reference for identity confirmation and quality control, ensuring that the procured compound matches the intended structure and is free from common impurities or isomers.

Analytical Chemistry Spectroscopy Compound Identification

3-Fluorophenylglyoxal Hydrate (121247-01-6): Optimal Research and Industrial Deployment Scenarios


As a Building Block for Fluorinated Heterocycles in Medicinal Chemistry

The unique electronic profile of 3-fluorophenylglyoxal hydrate, characterized by its meta-fluorine substituent (σ_m = +0.34), makes it an ideal electrophilic partner for condensation reactions to form fluorinated imidazoles, pyrazines, and quinoxalines . These heterocyclic scaffolds are privileged structures in drug discovery, and the specific electronic properties imparted by the 3-fluorophenyl group can lead to differentiated pharmacological profiles in terms of target binding, metabolic stability, and physicochemical properties (e.g., LogP, PSA) compared to analogs built from phenylglyoxal or other halogenated glyoxals . Researchers aiming to explore structure-activity relationships (SAR) in fluorinated drug candidates should prioritize this specific regioisomer.

As a Reagent for 19F NMR-Based Studies and Probe Development

The presence of a single fluorine atom makes 3-fluorophenylglyoxal hydrate a valuable tool for chemical biology applications requiring 19F NMR detection . The 19F nucleus provides a sensitive and bioorthogonal spectroscopic handle, allowing for real-time monitoring of reaction progress, protein-ligand interactions, and conformational changes without background interference from biological samples. This capability is a distinct advantage over non-fluorinated phenylglyoxal analogs (e.g., phenylglyoxal, methylglyoxal) and can be leveraged for developing novel activity-based probes or for quality control in bioconjugation workflows .

As a Reference Standard for Analytical Method Development and Validation

Given the documented high purity (≥97%) and well-defined physical properties (solid, mp 66-68°C) available from multiple commercial sources, 3-fluorophenylglyoxal hydrate serves as a reliable reference standard for developing and validating analytical methods such as HPLC, GC-MS, and NMR . Its distinct retention time and spectral fingerprint (FT-IR bands at 1690 and 1650 cm⁻¹) allow for accurate quantification and identification in complex mixtures . This is particularly relevant for process chemistry and quality control laboratories involved in the scale-up of pharmaceutical intermediates, where a consistent and well-characterized benchmark is essential.

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